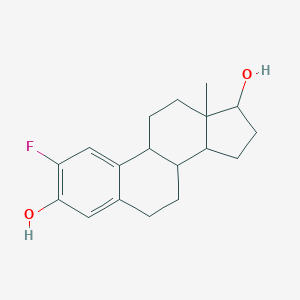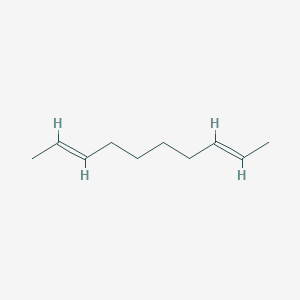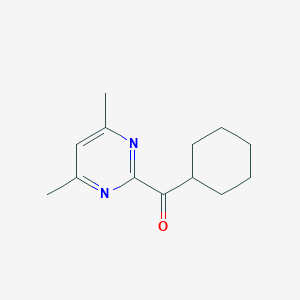![molecular formula C14H18O4 B231110 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine CAS No. 16848-76-3](/img/structure/B231110.png)
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a chemical compound that belongs to the class of dioxin derivatives. It is commonly referred to as "Pyrano-dioxin" due to its unique structure. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). Furthermore, this compound has been shown to possess anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine in lab experiments is its ease of synthesis. The multi-step synthesis process is relatively straightforward and can be performed using readily available reagents. Additionally, this compound exhibits a broad range of biological activities, making it a useful tool for studying various biological pathways. However, one limitation of using this compound in lab experiments is its potential toxicity. High concentrations of this compound have been shown to be cytotoxic to certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine. One area of interest is the development of novel synthetic methods for this compound, which could lead to the production of more potent analogs with improved biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the potential applications of this compound in material science, such as in the development of new polymers and materials, should also be explored.
Synthesemethoden
The synthesis of 6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine is a multi-step process that involves the reaction of various reagents. The most common method for synthesizing this compound is through the condensation reaction of salicylaldehyde and 4-hydroxy-2-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, this compound has been investigated for its potential use as a building block in the synthesis of other biologically active molecules.
Eigenschaften
CAS-Nummer |
16848-76-3 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C14H18O4/c1-15-13-8-7-11-12(17-13)9-16-14(18-11)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 |
InChI-Schlüssel |
LASCUIFSNMHEDR-UHFFFAOYSA-N |
SMILES |
COC1CCC2C(O1)COC(O2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1CCC2C(O1)COC(O2)C3=CC=CC=C3 |
Synonyme |
Methyl 4-O,6-O-(phenylmethylene)-2,3-dideoxy-α-D-erythro-hexopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)










![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)